ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Medicinal Chemistry Sulfonamide SAR Chemical Probe Design

Minimal pharmacophore baseline sulfonamide-piperazine hybrid for HTS screening decks. Unsubstituted phenylcarbamoyl terminus reduces off-target confounding. Three modular domains (ethyl carbamate, benzenesulfonyl-piperazine core, phenylcarbamoyl group) offer synthetic handles for parallel library synthesis. Use as a structurally matched negative control for PRMT3/PDE4 inhibitors (requires experimental confirmation). Drug-like profile: MW 417.5, XLogP3 1.9, TPSA 104 Ų, 6 H-bond acceptors. Confirm identity via InChIKey NTMLLJSBFSAHQU-UHFFFAOYSA-N.

Molecular Formula C20H23N3O5S
Molecular Weight 417.48
CAS No. 399000-77-2
Cat. No. B2522120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate
CAS399000-77-2
Molecular FormulaC20H23N3O5S
Molecular Weight417.48
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H23N3O5S/c1-2-28-20(25)22-12-14-23(15-13-22)29(26,27)18-10-8-16(9-11-18)19(24)21-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,24)
InChIKeyNTMLLJSBFSAHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (CAS 399000-77-2) – Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (CAS 399000-77-2) is a fully synthetic sulfonamide-piperazine hybrid with molecular formula C₂₀H₂₃N₃O₅S and a molecular weight of 417.5 g/mol [1]. Its structure integrates an ethyl carbamate-capped piperazine ring, a central benzenesulfonyl bridge, and a terminal phenylcarbamoyl (benzamide) moiety. The compound carries one hydrogen-bond donor, six hydrogen-bond acceptors, a calculated XLogP3 of 1.9, and a topological polar surface area of 104 Ų, placing it within oral-drug-like physicochemical space [1]. It is catalogued under PubChem CID 4077677 and is primarily distributed as a research-grade building block or screening-library compound at purities typically ≥95% [1][2].

Why In-Class Sulfonamide-Piperazine Compounds Cannot Be Casually Substituted for Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate


Sulfonamide-piperazine hybrids constitute a structurally diverse class in which small modifications to the sulfonamide N-substituent, the piperazine N-acyl group, or the benzamide portion can profoundly alter target engagement, selectivity, and ADME properties. Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate occupies a precise structural niche defined by an unsubstituted phenylcarbamoyl terminus, a para-substituted central phenyl ring, and an ethyl carbamate cap—a combination that distinguishes it from close analogs such as the 4-ethoxyphenyl variant (CAS 399001-03-7) and the des-benzenesulfonyl analog (CAS 358992-20-8). In the absence of direct comparative pharmacological data for this specific compound, the known SAR of related sulfonamide-piperazine series indicates that even single-atom alterations can shift IC₅₀ values by orders of magnitude or invert selectivity profiles [1]. Consequently, generic substitution without confirmatory re-assay carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (CAS 399000-77-2) Versus Closest Analogs


Structural Uniqueness: Unsubstituted Phenylcarbamoyl Terminus Versus 4-Ethoxy and 4-Sulfamoyl Analogs

At the level of available structural data, ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is distinguished from its closest commercially catalogued analogs by the absence of para-substitution on the terminal phenyl ring of the carbamoyl group. The direct comparator ethyl 4-{4-[(4-ethoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate (CAS 399001-03-7) introduces an electron-donating ethoxy group, which increases hydrogen-bond acceptor count from 6 to 7 and raises calculated logP . The 4-sulfamoyl analog (ethyl 4-{4-[(4-sulfamoylphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate) adds a strongly polar, hydrogen-bond-donating sulfonamide group . These modifications are expected to alter both target-binding pharmacophores and physicochemical profiles, though no direct head-to-head pharmacological comparison has been published for this specific triad.

Medicinal Chemistry Sulfonamide SAR Chemical Probe Design

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Versus Structural Analogs

Physicochemical descriptors calculated for ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (XLogP3 = 1.9; TPSA = 104 Ų; HBA = 6; HBD = 1; rotatable bonds = 6) place it within favorable oral-drug-like space (Lipinski Rule of Five compliant) [1]. By comparison, the 4-ethoxy analog (CAS 399001-03-7) is expected to show higher lipophilicity (estimated XLogP3 ≈ 2.4–2.9) and one additional rotatable bond, which may reduce aqueous solubility and increase plasma protein binding. The des-benzenesulfonyl analog ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate (CAS 358992-20-8) has a lower molecular weight (~305 g/mol) and fewer hydrogen-bond acceptors (4 vs. 6), likely conferring higher membrane permeability but reduced target-binding capacity for sulfonamide-recognizing protein pockets [2]. These are class-level inferences derived from calculated parameters; no experimental solubility, permeability, or metabolic stability data have been published for the target compound.

Drug Design ADME Prediction Lead Optimization

Screening Library Provenance: Inclusion in the Oprea Chemical Space Library

The synonym 'Oprea1_237682' indicates that this compound is a member of the Oprea chemical-space library, a computationally curated set designed to maximize coverage of drug-like chemical space for high-throughput screening [1]. This library prioritizes structural diversity and drug-likeness rather than target-focused design. Inclusion in this collection distinguishes the compound from more narrowly targeted sulfonamide-piperazine derivatives that have been optimized for a single target. No screening results or hit rates from the Oprea library have been disclosed for this specific compound.

High-Throughput Screening Chemical Biology Compound Libraries

Recommended Application Scenarios for Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate (CAS 399000-77-2) Based on Available Evidence


Exploratory High-Throughput Screening (HTS) in Phenotypic or Target-Agnostic Assays

Given its membership in the Oprea diversity library and its balanced drug-like physicochemical profile (XLogP3 1.9, TPSA 104 Ų, MW 417.5), this compound is best positioned as a screening deck component for phenotypic or multi-target HTS campaigns. Its unsubstituted phenylcarbamoyl terminus provides a minimal pharmacophore baseline, reducing the risk of confounding off-target activities introduced by additional substituents [1].

Medicinal Chemistry Scaffold Derivatization

The compound's three modular domains—the ethyl carbamate, the benzenesulfonyl-piperazine core, and the phenylcarbamoyl group—each offer well-established synthetic handles for parallel library synthesis. The ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling; the sulfonamide sulfur is resistant to metabolic cleavage; the terminal phenyl ring can undergo electrophilic substitution. This versatility supports its use as a starting scaffold in structure-activity relationship (SAR) exploration programs [1][2].

Negative Control or Inactive Comparator for Sulfonamide-Piperazine Bioassays

In the absence of reported potent biological activity, this compound may serve as a structurally matched negative control for more potent sulfonamide-piperazine inhibitors (e.g., PRMT3 inhibitors such as SGC707, IC₅₀ = 31 nM, or PDE4 inhibitors with IC₅₀ < 100 nM in related chemotypes). Its use as a negative control requires experimental confirmation of inactivity in the specific assay system [2].

Computational Chemistry and Molecular Docking Studies

The compound's well-defined X-ray-quality structural parameters (SMILES, InChIKey, computed 3D conformer available via PubChem) make it suitable as a docking input for virtual screening against sulfonamide-binding targets such as carbonic anhydrase isoforms, phosphodiesterases, or serine proteases. The moderate molecular size (29 heavy atoms, 6 rotatable bonds) balances conformational sampling efficiency with target complementarity [1].

Quote Request

Request a Quote for ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.